C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine
Overview
Description
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine, also known as 4-MPC, is a cyclic amine molecule that has recently become a topic of interest in scientific research. It is a synthetic compound that has been used as a reagent in organic chemistry, as well as a potential therapeutic agent.
Scientific Research Applications
Photopolymerization Applications
C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine and its derivatives can be used in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which is proposed as a photoiniferter. This compound decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals, indicating potential applications in photopolymerization processes (Guillaneuf et al., 2010).
Metabolism and Enzymatic Interaction
The interaction of amphetamine analogs with the enzyme CYP2D6 was examined, providing insights into the metabolism of compounds structurally related to this compound. These studies suggest that phenylisopropylamines, including those with methoxy groups, interact with CYP2D6 as substrates or inhibitors, which could influence the metabolism of related compounds (Wu et al., 1997).
Chromatographic Applications
A derivative of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, related to the methoxy-phenyl group in this compound, was used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This indicates potential applications in analytical chemistry for the detection and quantification of thiols in various samples (Gatti et al., 1990).
Marine Methanol and Methylamine Metabolism
Stable-isotope probing implicates Methylophaga spp. and novel Gammaproteobacteria in the metabolism of methanol and methylamine in the marine environment. Derivatives of this compound might interact with marine methylotrophs, affecting global warming, seawater ecology, and atmospheric chemistry through the metabolism of one-carbon compounds (Neufeld et al., 2007).
Antidepressant Activity
Derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine, structurally related to this compound, were examined for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. This suggests potential applications in developing antidepressant drugs (Yardley et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNHLIUOCLAAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353557 | |
Record name | C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23528-54-3 | |
Record name | 1-(4-Methoxyphenyl)cyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23528-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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